Bifluranol

Description

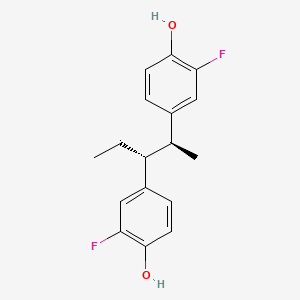

structure

Properties

IUPAC Name |

2-fluoro-4-[(2S,3R)-3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2O2/c1-3-13(12-5-7-17(21)15(19)9-12)10(2)11-4-6-16(20)14(18)8-11/h4-10,13,20-21H,3H2,1-2H3/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVXUHOSYIBGBT-ZWNOBZJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)O)F)C(C)C2=CC(=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C=C1)O)F)[C@H](C)C2=CC(=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865725 | |

| Record name | Bifluranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34633-34-6 | |

| Record name | rel-4,4′-[(1R,2S)-1-Ethyl-2-methyl-1,2-ethanediyl]bis[2-fluorophenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34633-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifluranol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034633346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bifluranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIFLURANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47602X79JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bifluranol's Mechanism of Action in Prostate Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifluranol, a fluorinated bibenzyl compound, has demonstrated anti-prostatic activity, suggesting its potential as a therapeutic agent for prostate cancer. This technical guide synthesizes the current understanding of Bifluranol's mechanism of action. The available evidence strongly indicates that Bifluranol's primary efficacy in the context of prostate cancer stems from a systemic hormonal regulation, rather than direct cytotoxicity to prostate cancer cells. Specifically, Bifluranol selectively inhibits the secretion of luteinizing hormone (LH), leading to a reduction in testosterone production, a key driver of prostate tumor growth. To date, in-vitro studies detailing a direct interaction of Bifluranol with prostate cancer cells, including IC50 values and specific intracellular signaling pathway modulation, are not available in the public domain. This document outlines the established systemic mechanism, provides context by summarizing the mechanisms of other biflavonoids, and presents relevant experimental protocols.

Core Mechanism of Action: Systemic Hormonal Regulation

The principal mechanism by which Bifluranol exerts its anti-prostatic effect is through its influence on the hypothalamic-pituitary-gonadal axis. Unlike many cytotoxic agents, Bifluranol's action is not on the prostate cancer cells themselves but on the hormonal signaling that fuels their growth.

Studies have shown that Bifluranol selectively lowers serum luteinizing hormone (LH) levels without affecting follicle-stimulating hormone (FSH) levels[1][2]. LH is the primary signal from the pituitary gland that stimulates the testes to produce testosterone. By inhibiting LH secretion, Bifluranol effectively reduces the main source of androgens that promote the growth of androgen-sensitive prostate cancer.

Signaling Pathway Diagram: Bifluranol's Systemic Action

References

Synthesis and Characterization of Bifluranol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifluranol, a fluorinated bibenzyl, has garnered interest for its notable biological activities. The exploration of its derivatives is a promising avenue for the development of novel therapeutic agents with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthetic strategies, characterization methodologies, and potential biological signaling pathways relevant to the study of Bifluranol derivatives. While specific experimental data for Bifluranol derivatives is limited in publicly available literature, this guide extrapolates from established methods for the synthesis and characterization of related fluorinated bibenzyl compounds.

Synthesis of Bifluranol Derivatives

The synthesis of Bifluranol derivatives, which are structurally characterized as substituted 1,2-bis(4-fluorophenyl)ethanes, can be approached through several established synthetic routes for bibenzyl compounds. A common strategy involves the coupling of smaller aromatic precursors.

General Synthetic Workflow

A plausible synthetic route to Bifluranol derivatives can be conceptualized as a multi-step process, beginning with commercially available starting materials. The following workflow illustrates a generalized approach.

Caption: Generalized synthetic workflow for Bifluranol derivatives.

Experimental Protocols

While a specific protocol for a Bifluranol derivative is not available, the following represents a generalized experimental procedure for the synthesis of a fluorinated bibenzyl derivative based on common organic chemistry techniques.

Step 1: Synthesis of a Substituted 1-(4-fluorophenyl)ethanol (Secondary Alcohol)

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of the desired Grignard reagent (e.g., ethylmagnesium bromide, 1.1 eq) in THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude secondary alcohol.

Step 2: Dehydration to form a Stilbene Derivative

-

Dissolve the crude secondary alcohol from Step 1 in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Hydrogenation to the Bibenzyl Derivative

-

Dissolve the crude stilbene derivative from Step 2 in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude bibenzyl derivative.

Step 4: Purification

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure Bifluranol derivative.

Characterization of Bifluranol Derivatives

The structural elucidation and purity assessment of synthesized Bifluranol derivatives are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

Characterization Workflow

The following diagram outlines a typical workflow for the characterization of a newly synthesized compound.

Caption: Workflow for the characterization of synthesized derivatives.

Analytical Techniques

A comprehensive suite of analytical methods is necessary to confirm the identity and purity of Bifluranol derivatives.

| Technique | Purpose | Typical Observations for a Bifluranol Derivative |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the carbon-hydrogen framework and the chemical environment of each atom. | ¹H NMR: Signals in the aromatic region (around 7.0-7.5 ppm) characteristic of the 4-fluorophenyl groups, and signals in the aliphatic region corresponding to the ethyl bridge. ¹³C NMR: Resonances for the aromatic carbons (with C-F coupling) and the aliphatic carbons. ¹⁹F NMR: A characteristic signal for the fluorine atoms on the phenyl rings. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation. | A molecular ion peak corresponding to the calculated molecular weight of the specific Bifluranol derivative. Fragmentation patterns may show cleavage of the ethyl bridge. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and a strong C-F stretching band. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the synthesized compound and can be used for purification. | A single major peak indicating a high degree of purity. |

| Gas Chromatography (GC) | An alternative to HPLC for assessing the purity of volatile compounds. | A single major peak indicating a high degree of purity. |

| Melting Point Analysis | Determines the melting point range of a solid compound, which is a physical constant that can indicate purity. | A sharp and defined melting point range for a pure crystalline solid. |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N, F, etc.) in the compound, which can be used to confirm the empirical formula. | The experimentally determined percentages of carbon, hydrogen, and fluorine should match the calculated values for the proposed molecular formula. |

Putative Signaling Pathway of Bifluranol Derivatives

Bifluranol is known for its anti-androgenic and anti-prostatic activity. It is believed to exert its effects through a negative feedback mechanism on the hypothalamic-pituitary-gonadal axis, leading to a selective reduction in luteinizing hormone (LH) secretion. It is plausible that its derivatives would act through a similar pathway.

Caption: Putative signaling pathway for Bifluranol derivatives.

This proposed pathway suggests that Bifluranol derivatives may act at the level of the pituitary gland to inhibit the secretion of LH. This reduction in LH would subsequently lead to decreased testosterone production by the testes, thereby reducing the androgenic stimulation of the prostate gland. This mechanism of action makes these compounds interesting candidates for the treatment of androgen-dependent conditions.

Early Preclinical Studies of Bifluranol for Benign Prostatic Hyperplasia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early preclinical research on Bifluranol, a fluorinated bibenzyl compound, for the potential treatment of benign prostatic hyperplasia (BPH). The information is compiled from foundational studies that investigated its anti-prostatic and endocrine activities.

Core Findings

Early research demonstrated that Bifluranol exhibits potent anti-prostatic activity, comparable to that of diethylstilboestrol (DES). A key differentiating feature is its significantly lower estrogenic potency, which was found to be approximately eight times less than DES when administered orally. Furthermore, Bifluranol was shown to cause a reversible suppression of accessory sexual structures without negatively impacting spermatogenesis or fertility in animal models.[1]

Data Presentation

The following tables summarize the key quantitative findings from early preclinical studies on Bifluranol, primarily in rat and mouse models.

Table 1: Comparative Anti-Prostatic and Estrogenic Effects of Bifluranol and Diethylstilboestrol (DES)

| Parameter | Bifluranol | Diethylstilboestrol (DES) | Reference |

| Anti-Prostatic Activity | Potent, comparable to DES | Potent | [1] |

| Estrogenic Potency (oral) | ~8 times less than DES | High | [1] |

Table 2: Effects of Bifluranol and DES on Reproductive Parameters in Male Rodents

| Parameter | Bifluranol (oral administration) | Diethylstilboestrol (DES) (same dose) | Reference |

| Accessory Sexual Structures | Fully reversible suppression | Suppression | [1] |

| Spermatogenesis | No impairment | Reduced | [1] |

| Fertility | No impairment | Impaired | [1] |

Table 3: Effects of Bifluranol and DES on Serum Gonadotropin Levels

| Hormone | Bifluranol | Diethylstilboestrol (DES) | Reference |

| Luteinising Hormone (LH) | Lowered | Reduced | [1] |

| Follicle Stimulating Hormone (FSH) | No effect | Reduced | [1] |

Experimental Protocols

The following outlines the methodologies employed in the key early experiments investigating Bifluranol's effects.

1. Endocrine and Anti-Fertility Studies

-

Animal Models: The studies were conducted on both rats and mice.

-

Treatment Groups:

-

Control group (vehicle administration).

-

Bifluranol-treated group (oral administration).

-

Diethylstilboestrol (DES)-treated group (oral administration, same dose as Bifluranol for comparative studies).

-

-

Duration: The studies included both short-term and long-term anti-androgenic and fertility assessments.

-

Parameters Measured:

-

Weight and histology of accessory sexual structures (e.g., prostate, seminal vesicles).

-

Spermatogenesis analysis.

-

Fertility and reproductive performance assessments in male mice.

-

Serum levels of Luteinising Hormone (LH) and Follicle Stimulating Hormone (FSH).

-

2. Investigation of Anti-Prostatic Mechanism of Action

-

Animal Model: Castrated rats were utilized for this part of the investigation.

-

Experimental Design: Androgen-induced stimulation of the prostate was performed in the castrated rats.

-

Objective: To determine if Bifluranol antagonizes the stimulatory effect of androgens on the prostate.

-

Outcome: The results indicated that Bifluranol does not antagonize androgen-induced stimulation of the prostate in this model.[1]

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflow based on the early research findings.

Caption: Proposed mechanism of Bifluranol on the hypothalamic-pituitary-gonadal axis.

Caption: Workflow of early preclinical studies on Bifluranol.

Conclusion

The early preclinical investigations of Bifluranol identified it as a compound with significant anti-prostatic effects, acting through a distinct endocrine mechanism of selective LH inhibition.[1] This differentiated it from DES, which exhibited broader effects on both LH and FSH and had significantly higher estrogenic activity. The findings suggested that Bifluranol's mode of action is a negative, hormonostatic feedback activity.[1] These initial studies provided a strong rationale for further investigation into Bifluranol as a potential therapeutic agent for benign prostatic hyperplasia.

References

In Vitro Anti-proliferative Effects of Bifluranol on LNCaP Cells: A Technical Guide

Disclaimer: As of November 2025, a thorough review of published scientific literature reveals no specific studies detailing the in vitro anti-proliferative effects of Bifluranol on LNCaP human prostate cancer cells. This technical guide has been constructed to provide researchers, scientists, and drug development professionals with a comprehensive framework of the methodologies and data presentation that would be required to rigorously assess such effects. The experimental protocols and data visualizations are based on established standards for testing novel compounds on prostate cancer cell lines.

Introduction to Bifluranol and LNCaP Cells

Bifluranol is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group.[1] It has been used as an antiandrogen for treating benign prostatic hyperplasia.[1] Its primary mechanism of action is not direct antagonism of the androgen receptor (AR), but rather activation of estrogen receptors in the pituitary gland, which suppresses luteinizing hormone (LH) secretion and consequently lowers systemic androgen levels.[1][2] An additional reported mechanism is the inhibition of 17α-hydroxylase/17,20 lyase, which would further decrease androgen synthesis.[1]

LNCaP (Lymph Node Carcinoma of the Prostate) cells are an androgen-sensitive human prostate adenocarcinoma cell line. They are a cornerstone in vitro model for prostate cancer research because they express the androgen receptor and are responsive to androgens for growth and survival. This makes them an ideal system to study the direct effects of compounds that may interfere with androgen signaling pathways or exert cytotoxic effects on prostate cancer cells.

This guide outlines a hypothetical study to determine the direct anti-proliferative effects of Bifluranol on LNCaP cells, independent of its systemic hormonal effects.

Quantitative Data Summary

In a typical study, the anti-proliferative effects of a test compound are quantified and summarized. The following tables represent hypothetical data for Bifluranol's effects on LNCaP cells.

Table 1: Dose-Response Effect of Bifluranol on LNCaP Cell Viability

| Bifluranol Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± 4.5 |

| 1 | 95.2 | ± 5.1 |

| 5 | 80.7 | ± 4.8 |

| 10 | 62.1 | ± 3.9 |

| 25 | 45.3 | ± 3.5 |

| 50 | 28.9 | ± 2.7 |

| 100 | 15.4 | ± 2.1 |

From this data, an IC50 (the concentration at which 50% of cell growth is inhibited) would be calculated.

Table 2: Cell Cycle Distribution of LNCaP Cells after Treatment with Bifluranol

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Vehicle Control | 55.2 | 28.1 | 16.7 | 1.5 |

| Bifluranol (IC50 Conc.) | 72.8 | 15.3 | 11.9 | 8.9 |

Detailed Experimental Protocols

The following are detailed protocols for the key experiments required to assess the anti-proliferative effects of Bifluranol on LNCaP cells.

LNCaP Cell Culture

-

Cell Line: LNCaP (ATCC® CRL-1740™).

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 1 mM sodium pyruvate, and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are detached using a 0.25% Trypsin-EDTA solution and re-seeded at a lower density.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seeding: LNCaP cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Bifluranol (e.g., 0, 1, 5, 10, 25, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle.

-

Seeding and Treatment: LNCaP cells are seeded in 6-well plates and treated with Bifluranol (e.g., at its calculated IC50 concentration) for 24 or 48 hours.

-

Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.

-

Fixation: The cell pellet is resuspended in 500 µL of ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using appropriate software. An increase in the sub-G1 peak is indicative of apoptosis.

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes. Below are examples created using the DOT language.

Caption: A typical experimental workflow for assessing the anti-proliferative effects of a compound.

Caption: A hypothetical signaling pathway showing Bifluranol directly inhibiting the Androgen Receptor.

Conclusion and Future Directions

While Bifluranol's established mechanism involves systemic antiandrogenic effects, this guide provides a robust framework for investigating its potential direct anti-proliferative actions on LNCaP prostate cancer cells. The outlined experiments—cell viability, cell cycle analysis, and apoptosis assays—are fundamental to characterizing the in vitro efficacy of any potential anti-cancer compound.

Should these foundational studies indicate a direct effect, further research would be warranted. This could include Western blot analysis to probe the expression levels of key cell cycle proteins (e.g., cyclins, CDKs, p21, p27) and apoptotic markers (e.g., caspases, Bcl-2 family proteins), as well as androgen receptor activity assays to determine if Bifluranol can directly antagonize AR signaling in LNCaP cells. Such a comprehensive approach is crucial for elucidating the full mechanistic profile of Bifluranol in the context of prostate cancer.

References

In-Depth Structural Analysis of Bifluranol and its Chemical Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifluranol, a fluorinated bibenzyl derivative, has demonstrated significant anti-prostatic activity, positioning it as a compound of interest in the development of therapies for benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive structural analysis of Bifluranol and its known chemical analogues, Pentafluranol and Terfluranol. It delves into their structure-activity relationships, physicochemical properties, and the underlying mechanism of action involving the estrogen receptor signaling pathway. Detailed experimental protocols for the synthesis and structural elucidation of these compounds are presented, alongside mandatory visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Introduction

Bifluranol is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group. Its primary therapeutic application lies in the management of benign prostatic hyperplasia due to its potent anti-androgenic effects. Unlike direct androgen receptor antagonists, Bifluranol exerts its influence indirectly by acting as an estrogen receptor agonist. This activation leads to the suppression of luteinizing hormone (LH) secretion from the pituitary gland, consequently reducing testicular androgen production. This guide explores the intricate structural details of Bifluranol and its analogues, providing a foundation for further research and development of more potent and selective therapeutic agents.

Structural and Physicochemical Properties

The core structure of Bifluranol is a bibenzyl scaffold with fluorine substitutions on the phenyl rings. Its chemical analogues, Pentafluranol and Terfluranol, feature modifications to this core structure, influencing their physicochemical properties and biological activity.

| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| Bifluranol | [Image of Bifluranol chemical structure] | C₁₇H₁₈F₂O₂ | 292.32 |

| Pentafluranol | [Image of Pentafluranol chemical structure] | C₁₇H₁₅F₅O₂ | 346.29 |

| Terfluranol | [Image of Terfluranol chemical structure] | C₁₇H₁₇F₃O₂ | 310.31 |

Caption: Chemical structures and key physicochemical properties of Bifluranol and its analogues.

Structure-Activity Relationship (SAR)

The anti-prostatic activity of Bifluranol and its analogues is intrinsically linked to their structural features. While comprehensive quantitative comparative data is limited in publicly available literature, the known biological activities suggest key SAR trends.

| Compound | Key Structural Features | Reported Biological Activity |

| Bifluranol | Two fluorine atoms on the phenyl rings. | Potent anti-prostatic activity, comparable to diethylstilbestrol (DES)[1]. |

| Pentafluranol | Trifluoromethyl group and two additional fluorine atoms. | Information on specific anti-prostatic activity is limited. |

| Terfluranol | Trifluoromethyl group. | Information on specific anti-prostatic activity is limited. |

Caption: Structure-activity relationship summary for Bifluranol and its analogues.

Experimental Protocols

Synthesis of Bifluranol

The synthesis of Bifluranol can be achieved through a multi-step process, a representative scheme of which is outlined below. This protocol is based on established methods for the synthesis of bibenzyl derivatives.

References

Bifluranol: A Technical Guide on its Potential as an Endocrine Disrupting Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifluranol, a fluorinated bibenzyl derivative, has demonstrated notable endocrine-disrupting potential, primarily characterized by its anti-androgenic and weak estrogenic activities. This technical guide provides a comprehensive overview of the existing scientific literature on bifluranol, focusing on its mechanism of action, effects on hormonal signaling, and its toxicological profile. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of its proposed signaling pathways and experimental workflows to serve as a valuable resource for researchers and professionals in the fields of endocrinology, toxicology, and drug development.

Introduction

Endocrine disrupting compounds (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body. Bifluranol, a synthetic fluorinated bibenzyl, has been identified as a compound with such properties. Structurally similar to other known endocrine disruptors like diethylstilbestrol (DES), bifluranol exhibits a unique profile of anti-androgenic and estrogenic effects. Understanding the specific interactions of bifluranol with the endocrine system is crucial for assessing its potential therapeutic applications and toxicological risks. This guide aims to provide an in-depth technical analysis of bifluranol as a potential endocrine-disrupting compound.

Endocrine Disrupting Properties of Bifluranol

Bifluranol primarily exerts its effects through modulation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to anti-androgenic outcomes and displaying weak estrogenic activity.

Anti-Androgenic Activity

Bifluranol has been shown to possess potent anti-prostatic activity, comparable to that of diethylstilbestrol (DES).[1][2] However, unlike direct androgen receptor antagonists, its mechanism of action is believed to be indirect. Studies in castrated rats have shown that bifluranol does not antagonize the androgen-induced stimulation of the prostate.[2] This suggests that its anti-prostatic effects are not mediated by direct competition with androgens for the androgen receptor (AR). Instead, the primary mechanism is attributed to a selective inhibition of luteinizing hormone (LH) secretion from the pituitary gland.[1][2] This reduction in LH levels leads to decreased testosterone production by the testes, resulting in the regression of androgen-dependent tissues like the prostate. A significant advantage of bifluranol over DES is that it appears to suppress accessory sexual structures without impairing spermatogenesis.[1][2]

Estrogenic Activity

Quantitative Data

Comprehensive quantitative data for bifluranol, such as receptor binding affinities (IC50, Ki) and detailed dose-response relationships from in vivo studies, are not extensively reported in publicly available literature. The following tables summarize the available qualitative and comparative quantitative information.

Table 1: In Vivo Effects of Bifluranol in Animal Models

| Parameter | Species | Effect | Comparison | Reference |

| Anti-prostatic activity | Rat, Mouse | Potent | Comparable to Diethylstilbestrol (DES) | [1][2] |

| Estrogenic potency (oral) | Rat, Mouse | Weak | Approximately 8 times less than DES | [1][2] |

| Serum Luteinizing Hormone (LH) | Rat | Lowered | - | [1][2] |

| Serum Follicle-Stimulating Hormone (FSH) | Rat | No effect | DES reduces both LH and FSH | [1][2] |

| Spermatogenesis | Rat | No impairment | DES reduces spermatogenesis | [1][2] |

| Accessory Sexual Structures | Rat | Reversible suppression | - | [1][2] |

| Fertility | Male Mouse | No impairment | - | [1][2] |

Table 2: Receptor Binding Affinity (Comparative Data for Structurally Related Compounds)

No specific binding affinity data (IC50, Ki, or RBA) for bifluranol to estrogen or androgen receptors was found in the reviewed literature. The following data for structurally similar bibenzyl compounds is provided for context.

| Compound | Receptor | Relative Binding Affinity (RBA) | Reference |

| Bibenzyl-diol analogs | ERβ | >100-fold selective for ERβ over ERα | [3][4] |

| Stilbene-diol analogs | ERβ | High affinity and selectivity for ERβ | [3][4] |

Experimental Protocols

Detailed experimental protocols for the key studies on bifluranol are not fully described in the available literature. The following are generalized protocols based on standard methodologies for assessing anti-androgenic and estrogenic activity.

In Vivo Anti-Prostatic Activity Assay (Rat Model)

-

Animal Model: Adult male Sprague-Dawley rats.

-

Grouping:

-

Group 1: Vehicle control (e.g., corn oil).

-

Group 2: Testosterone propionate (TP) to induce prostate enlargement.

-

Group 3: TP + Bifluranol (various doses).

-

Group 4: TP + Positive control (e.g., Finasteride).

-

-

Procedure:

-

Administer TP subcutaneously daily for a specified period (e.g., 2 weeks) to induce benign prostatic hyperplasia.

-

Concurrently, administer bifluranol or the positive control orally or via the appropriate route daily.

-

Monitor body weight and clinical signs.

-

At the end of the treatment period, euthanize the animals and collect blood for hormone analysis (LH, FSH, testosterone).

-

Excise and weigh the prostate gland and other accessory sex organs.

-

A portion of the prostate tissue can be fixed for histological examination.

-

-

Endpoints:

-

Prostate weight and prostate-to-body weight ratio.

-

Serum hormone levels.

-

Histopathological changes in the prostate.

-

Uterotrophic Assay for Estrogenic Activity (Immature Rat Model)

-

Animal Model: Immature female Sprague-Dawley rats (e.g., 21-25 days old).

-

Grouping:

-

Group 1: Vehicle control (e.g., sesame oil).

-

Group 2: Bifluranol (various doses).

-

Group 3: Positive control (e.g., 17α-ethinylestradiol).

-

-

Procedure:

-

Administer the test compounds orally or subcutaneously for 3 consecutive days.

-

Record body weights daily.

-

On the day after the final dose, euthanize the animals.

-

Carefully dissect the uterus, trim away fat and connective tissue, and record the wet weight.

-

Blot the uterus to remove luminal fluid and record the blotted weight.

-

-

Endpoints:

-

Absolute and relative uterine wet and blotted weights.

-

Comparison of the dose-response curve of bifluranol with the positive control.

-

Receptor Binding Assays (In Vitro)

While specific protocols for bifluranol are unavailable, the following outlines a general competitive binding assay.

-

Receptor Preparation: Prepare cytosol extracts containing the target receptor (e.g., from rat prostate for AR, or from rat uterus or recombinant sources for ER).

-

Radioligand: Use a high-affinity radiolabeled ligand (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ER).

-

Procedure:

-

Incubate a constant amount of receptor preparation with a fixed concentration of the radioligand.

-

Add increasing concentrations of unlabeled bifluranol or a reference compound.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from unbound radioligand (e.g., using dextran-coated charcoal).

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The relative binding affinity (RBA) can be calculated relative to the standard compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of bifluranol and a typical experimental workflow for its evaluation.

References

- 1. Anti-prostatic activity of bifluranol, a fluorinated bibenzyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-prostatic activity of bifluranol, a fluorinated bibenzyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bibenzyl- and stilbene-core compounds with non-polar linker atom substituents as selective ligands for estrogen receptor beta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bibenzyl- and stilbene-core compounds with non-polar linker atom substituents as selective ligands for estrogen receptor beta - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bifluranol in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Bifluranol, a non-steroidal anti-androgen, in cell culture experiments. Bifluranol is a valuable tool for studying androgen receptor (AR) signaling pathways and for the development of therapeutics targeting androgen-dependent diseases, such as prostate cancer.

Quantitative Data Summary

For ease of reference and experimental planning, key quantitative data for Bifluranol are summarized in the table below.

| Property | Value | Citation |

| Molecular Weight | 292.32 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility in DMSO | 100 mg/mL (342.09 mM) | [1] |

| Suggested Working Concentration Range | 0.01 µM - 10 µM | |

| Storage of Powder | -20°C for 3 years; 4°C for 2 years | [1] |

| Storage of Stock Solution (in DMSO) | -80°C for 6 months; -20°C for 1 month | [1] |

Experimental Protocols

Preparation of Bifluranol Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of Bifluranol in dimethyl sulfoxide (DMSO). This concentrated stock solution can be further diluted to desired working concentrations in cell culture media.

Materials:

-

Bifluranol powder (MW: 292.32 g/mol )

-

Anhydrous/sterile DMSO (use newly opened DMSO for best results as it can be hygroscopic)[1]

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass of Bifluranol:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.01 mol/L x 0.001 L x 292.32 g/mol = 0.0029232 g = 2.92 mg

-

-

-

Weighing Bifluranol:

-

In a sterile microcentrifuge tube, carefully weigh out 2.92 mg of Bifluranol powder using an analytical balance.

-

-

Dissolving in DMSO:

-

Add 1 mL of sterile DMSO to the tube containing the Bifluranol powder.

-

Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath and sonication may be required to fully dissolve the compound.[1]

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

-

Preparation of Bifluranol Working Solution in Cell Culture Medium

This protocol describes the dilution of the 10 mM Bifluranol stock solution to a final working concentration for treating cells in culture. It is crucial to perform serial dilutions to ensure accuracy, especially for lower concentrations. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

-

10 mM Bifluranol stock solution in DMSO

-

Pre-warmed complete cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or plates for dilution

-

Pipettes and sterile filter tips

Procedure:

-

Determine the Final Working Concentration:

-

Based on literature or preliminary experiments, decide on the final concentration of Bifluranol to be used. For initial screening, a range of 0.01 µM to 10 µM is a reasonable starting point, based on the activity of other antiandrogens.

-

-

Perform Serial Dilutions:

-

Example for preparing a 10 µM working solution in 10 mL of medium:

-

The final DMSO concentration will be 0.1%.

-

Add 10 µL of the 10 mM Bifluranol stock solution to 9.99 mL of pre-warmed complete cell culture medium.

-

Mix well by gentle inversion or pipetting.

-

-

Example for preparing a 1 µM working solution in 10 mL of medium:

-

First, prepare an intermediate dilution. Add 10 µL of the 10 mM stock solution to 990 µL of culture medium to get a 100 µM intermediate solution.

-

Then, add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed complete cell culture medium.

-

The final DMSO concentration will be 0.1%.

-

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without Bifluranol. This is essential to distinguish the effects of the compound from the effects of the solvent.

-

-

Cell Treatment:

-

Remove the existing medium from your cell culture plates.

-

Add the freshly prepared Bifluranol working solution (and vehicle control) to the respective wells.

-

Return the plates to the incubator and monitor for the desired experimental duration.

-

Visualizations

Caption: Workflow for Bifluranol stock and working solution preparation.

Caption: Bifluranol inhibits androgen receptor signaling.

References

Application Notes and Protocols for Testing Bifluranol Efficacy in Murine Models of Androgenetic Alopecia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgenetic alopecia (AGA), commonly known as male or female pattern baldness, is a prevalent hair loss disorder driven by a combination of genetic predisposition and the action of androgens on hair follicles. The androgen dihydrotestosterone (DHT) binds to the androgen receptor (AR) within dermal papilla cells of the hair follicle. This interaction is believed to trigger a cascade of signaling events that ultimately shorten the anagen (growth) phase of the hair cycle, leading to follicular miniaturization and reduced hair density.

Bifluranol is a fluorinated bibenzyl compound that has been identified as an anti-androgen.[1] Its mechanism of action in the context of AGA is hypothesized to involve the modulation of androgen signaling, thereby preventing or reversing the miniaturization process of the hair follicle. Studies in rats and mice have indicated that Bifluranol exhibits anti-prostatic activity, suggesting it interferes with androgen-dependent processes.[2] Interestingly, its anti-androgenic effects may be mediated through the selective inhibition of luteinizing hormone (LH) secretion, which would in turn reduce systemic androgen levels, rather than by direct competitive antagonism at the androgen receptor.[2] This document provides a detailed protocol for evaluating the efficacy of topically applied Bifluranol in a murine model of androgenetic alopecia.

Mechanism of Action: Androgen Receptor Signaling in Hair Follicles

In androgen-sensitive hair follicles, testosterone is converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase. DHT then binds to the androgen receptor (AR) located in the cytoplasm of dermal papilla cells. Upon binding, the DHT-AR complex translocates to the nucleus, where it can modulate the transcription of various genes. One of the key pathways affected is the Wnt/β-catenin signaling pathway, which is crucial for maintaining the anagen phase of the hair cycle. The DHT-AR complex can interfere with Wnt signaling, leading to a shortened anagen phase and the progressive miniaturization of the hair follicle characteristic of AGA.[3][4] Bifluranol, as an anti-androgen, is postulated to interfere with this process, although its precise molecular interactions within the hair follicle require further elucidation.

Experimental Protocols

Murine Model of Androgenetic Alopecia

A suitable model for this study is the C57BL/6 mouse, which is widely used in hair research due to its pigmented hair and synchronized hair cycles. To induce a state that mimics androgenetic alopecia, hair loss can be initiated with androgens.

-

Animals: Male C57BL/6 mice, 7-8 weeks old.

-

Acclimatization: House the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Induction of Telogen Phase: At 8 weeks of age, synchronize the hair follicles into the telogen (resting) phase. This can be achieved by depilation (waxing) of the dorsal skin. The hair will regrow and enter a synchronized telogen phase approximately 3-4 weeks after the initial hair regrowth.

-

Induction of Androgen-Mediated Hair Growth Inhibition: Once the mice are in the synchronized telogen phase, begin daily subcutaneous injections of dihydrotestosterone (DHT) dissolved in a suitable vehicle (e.g., sesame oil) at a concentration of 1 mg/kg. Continue DHT injections throughout the experiment to maintain high androgen levels.

Bifluranol Formulation and Treatment Groups

As there is limited public data on a topical formulation of Bifluranol for this purpose, a formulation development study may be required. A simple vehicle such as an ethanol:propylene glycol:water solution is a common starting point for topical formulations in preclinical studies.

-

Vehicle Control: The vehicle solution without Bifluranol.

-

Positive Control: A commercially available and clinically proven topical treatment for AGA, such as 5% Minoxidil solution.

-

Bifluranol Treatment Groups: Due to the lack of established dosage, a dose-ranging study is recommended. Prepare at least three different concentrations of Bifluranol in the vehicle, for example:

-

Low Dose Bifluranol (e.g., 0.5% w/v)

-

Mid Dose Bifluranol (e.g., 1.0% w/v)

-

High Dose Bifluranol (e.g., 2.0% w/v)

-

Experimental Procedure

-

Animal Grouping: Randomly assign the mice into the different treatment groups (n=8-10 mice per group).

-

Hair Removal for Treatment Initiation: One day before starting the topical treatments, carefully shave a defined area (e.g., 2 cm x 2 cm) on the dorsal skin of each mouse.

-

Topical Application:

-

Begin daily topical application of the assigned treatment to the shaved area.

-

Apply a fixed volume (e.g., 100 µL) to the designated skin area using a micropipette.

-

Gently spread the solution over the entire shaved area.

-

Continue the treatment for a predefined period, typically 21 to 28 days.

-

-

Data Collection:

-

Visual Assessment: Take high-resolution digital photographs of the treatment area every 3-4 days. Include a ruler in the frame for scale.

-

Hair Growth Score: Visually score the degree of hair regrowth at regular intervals using a standardized scoring system (e.g., 0 = no growth, 1 = <25% growth, 2 = 25-50% growth, 3 = 50-75% growth, 4 = >75% growth, 5 = 100% growth).

-

Hair Shaft Length and Thickness: At the end of the study, pluck a small number of hairs from the treated area and measure their length and thickness using a microscope with a calibrated eyepiece.

-

Histological Analysis: At the end of the study, euthanize the mice and collect skin biopsies from the treated area. Fix the samples in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. This will allow for the analysis of hair follicle morphology, number, and stage (anagen vs. telogen).

-

Immunohistochemistry: Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67) and the androgen receptor to assess cellular activity and target engagement.

-

Data Presentation

All quantitative data should be summarized in a clear and organized manner to facilitate comparison between the different treatment groups.

| Treatment Group | Mean Hair Growth Score (Day 21) | Mean Hair Shaft Length (µm) | Mean Hair Shaft Thickness (µm) | Anagen/Telogen Ratio | Ki-67 Positive Cells/Follicle |

| Vehicle Control | |||||

| 5% Minoxidil | |||||

| Low Dose Bifluranol | |||||

| Mid Dose Bifluranol | |||||

| High Dose Bifluranol |

Conclusion

This protocol provides a comprehensive framework for the preclinical evaluation of Bifluranol's efficacy in a murine model of androgenetic alopecia. The inclusion of a dose-ranging study is crucial for identifying an effective concentration for topical application. Rigorous data collection, including both macroscopic and microscopic analyses, will provide a robust assessment of Bifluranol's potential as a novel therapeutic agent for hair loss. Further studies may be warranted to fully elucidate the molecular mechanisms by which Bifluranol exerts its effects on the hair follicle.

References

- 1. Bifluranol, a novel fluorinated bibenzyl anti-androgen, its chemistry and disposition in different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-prostatic activity of bifluranol, a fluorinated bibenzyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Androgen Receptor Antagonizes Wnt/β-Catenin Signaling in Epidermal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Determining Appropriate Bifluranol Dosage for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Bifluranol is a novel fluorinated bibenzyl anti-androgen with potent anti-prostatic activity.[1] Its mechanism of action involves the selective inhibition of luteinizing hormone (LH) secretion, leading to a reduction in androgen-dependent tissue growth.[1] Unlike some other anti-androgenic compounds, Bifluranol has demonstrated significantly lower estrogenic potency.[1] Preclinical studies in various animal models, including mice, rats, ferrets, and dogs, have shown that Bifluranol is readily absorbed following oral administration.[2] However, it is subject to extensive hepatic uptake and biliary excretion, resulting in low systemic blood concentrations. The primary route of elimination is through the feces.[2]

While the anti-prostatic effects of Bifluranol have been established as comparable to diethylstilboestrol (DES) in rats and mice, specific dose-response data, including the median effective dose (ED50) for its anti-androgenic activity, are not extensively detailed in publicly available literature.[1] Similarly, comprehensive public data on the acute and chronic toxicity, such as the median lethal dose (LD50) and the No-Observed-Adverse-Effect Level (NOAEL), is limited. A study on the metabolism of Bifluranol in rats, ferrets, and dogs utilized oral dosages ranging from 50 to 200 µg/kg, which can serve as a preliminary reference point for initial dose-ranging studies.

Given the limited availability of specific dosage information, a systematic approach is required to determine the appropriate and effective dose of Bifluranol for in vivo animal studies. This involves a series of well-designed experiments to establish the pharmacokinetic profile, dose-range finding, efficacy, and safety of the compound in the selected animal model. The following protocols provide a comprehensive framework for researchers to systematically determine the optimal dosage of Bifluranol for their specific in vivo studies.

Experimental Protocols

The following are generalized protocols for determining the appropriate dosage of a test compound like Bifluranol. Researchers should adapt these protocols based on the specific animal model, experimental objectives, and institutional guidelines.

Dose-Range Finding (DRF) Study

Objective: To determine a range of doses that are tolerated by the animal model and to identify the Maximum Tolerated Dose (MTD).

Materials:

-

Bifluranol (or test compound)

-

Vehicle for administration (e.g., corn oil, carboxymethylcellulose)

-

Appropriate animal model (e.g., male Sprague-Dawley rats, 8-10 weeks old)

-

Standard laboratory equipment for animal housing, dosing, and observation.

Procedure:

-

Acclimatize animals to the laboratory conditions for at least one week prior to the study.

-

Randomly assign animals to several dose groups (e.g., 3-5 animals per group).

-

Based on the limited available data, an initial dose range could be explored starting from the reported metabolism study doses (e.g., 0.1, 1, 10, 100, and 1000 µg/kg). A vehicle control group should be included.

-

Administer Bifluranol orally once daily for a short duration (e.g., 7-14 days).

-

Observe the animals daily for clinical signs of toxicity, including changes in behavior, appearance, body weight, and food/water consumption.

-

At the end of the study period, collect blood samples for hematology and clinical chemistry analysis.

-

Perform a gross necropsy to examine for any visible organ abnormalities.

-

The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Acute Oral Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of Bifluranol after a single oral administration.

Materials:

-

Bifluranol

-

Vehicle

-

Animal model (e.g., Wistar rats or ICR mice)

Procedure:

-

Follow a standardized guideline such as the OECD Guideline for the Testing of Chemicals, Section 423 (Acute Oral Toxicity - Acute Toxic Class Method).

-

Administer a single oral dose of Bifluranol to a small group of animals.

-

Observe the animals for mortality and signs of toxicity for up to 14 days.

-

Based on the outcome, the dose for the next group of animals is adjusted up or down.

-

The LD50 value is estimated based on the mortality data.

Repeated-Dose Toxicity Study (Subchronic)

Objective: To evaluate the potential adverse effects of Bifluranol after repeated oral administration over a longer period (e.g., 28 or 90 days) and to determine the NOAEL.

Materials:

-

Bifluranol

-

Vehicle

-

Animal model (rodent and non-rodent species recommended)

Procedure:

-

Based on the DRF study, select at least three dose levels (low, mid, and high) and a vehicle control group. The high dose should be a fraction of the MTD.

-

Administer Bifluranol orally once daily for the specified duration.

-

Conduct detailed clinical observations, body weight measurements, and food/water consumption monitoring throughout the study.

-

Perform ophthalmological examinations, hematology, clinical chemistry, and urinalysis at selected time points.

-

At the end of the treatment period, perform a full necropsy, record organ weights, and collect tissues for histopathological examination.

-

The NOAEL is the highest dose at which no adverse effects are observed.

Efficacy Study in a Benign Prostatic Hyperplasia (BPH) Model

Objective: To evaluate the dose-dependent efficacy of Bifluranol in reducing prostate size in a testosterone-induced BPH rat model.

Materials:

-

Bifluranol

-

Vehicle

-

Testosterone propionate

-

Castrated male rats

Procedure:

-

Surgically castrate the rats and allow for a recovery period.

-

Induce BPH by daily subcutaneous injections of testosterone propionate.

-

Randomly assign BPH-induced rats to different treatment groups: vehicle control, positive control (e.g., finasteride), and several Bifluranol dose groups (selected based on DRF and toxicity data).

-

Administer Bifluranol orally once daily for a specified period (e.g., 4 weeks).

-

At the end of the treatment, euthanize the animals and carefully dissect and weigh the prostate gland.

-

Calculate the prostatic index (prostate weight / body weight x 100).

-

Collect blood to measure serum testosterone and LH levels.

-

Perform histopathological analysis of the prostate tissue.

Data Presentation

The following are template tables for organizing and presenting the quantitative data obtained from the proposed studies.

Table 1: Dose-Range Finding Study Data

| Dose Group (µg/kg) | Number of Animals | Body Weight Change (%) | Food Consumption ( g/day ) | Clinical Observations | Gross Necropsy Findings |

| Vehicle Control | 5 | ||||

| 0.1 | 5 | ||||

| 1 | 5 | ||||

| 10 | 5 | ||||

| 100 | 5 | ||||

| 1000 | 5 |

Table 2: Repeated-Dose Toxicity Study Summary

| Dose Group (mg/kg/day) | Key Hematological Changes | Key Clinical Chemistry Changes | Organ Weight Changes (Prostate, Liver, etc.) | Key Histopathological Findings | NOAEL |

| Vehicle Control | |||||

| Low Dose | |||||

| Mid Dose | |||||

| High Dose |

Table 3: Efficacy Study in BPH Rat Model

| Treatment Group | Dose (mg/kg/day) | Final Body Weight (g) | Prostate Weight (g) | Prostatic Index | Serum Testosterone (ng/mL) | Serum LH (ng/mL) |

| Vehicle Control | - | |||||

| BPH Control | - | |||||

| Positive Control | ||||||

| Bifluranol Low Dose | ||||||

| Bifluranol Mid Dose | ||||||

| Bifluranol High Dose |

Mandatory Visualizations

Caption: Proposed signaling pathway of Bifluranol's anti-androgenic action.

Caption: Experimental workflow for in vivo dose determination.

Caption: Logical relationship between preclinical studies for dosage determination.

References

Application Note: Quantification of Bifluranol in Human Plasma using a Validated HPLC-UV Method

Introduction

Bifluranol is a compound of interest in pharmaceutical research and development. To support pharmacokinetic and toxicokinetic studies, a reliable and robust analytical method for the quantification of Bifluranol in biological matrices is essential.[1][2] This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of Bifluranol in human plasma. The method is sensitive, specific, and accurate, making it suitable for routine drug analysis in a bioanalytical laboratory setting.

Method Summary

The bioanalytical method involves a simple and efficient sample preparation procedure using protein precipitation followed by liquid-liquid extraction.[3][4] Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, and detection is performed using a UV detector. The method has been validated according to international guidelines, demonstrating excellent linearity, accuracy, precision, and stability over the desired concentration range.[5][6][7]

Chromatographic Conditions

A summary of the HPLC operating conditions is provided in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | ACE® C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detection | 280 nm |

| Run Time | 10 minutes |

| Internal Standard (IS) | Diazepam |

Experimental Protocols

1. Preparation of Stock and Working Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bifluranol reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solution with methanol:water (50:50, v/v) to obtain working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Diazepam and dissolve in 10 mL of methanol.

-

IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol:water (50:50, v/v).

2. Preparation of Calibration Standards and Quality Control (QC) Samples

-

Calibration Standards: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 2, 5, and 10 µg/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 0.1 µg/mL

-

Low QC (LQC): 0.3 µg/mL

-

Medium QC (MQC): 3 µg/mL

-

High QC (HQC): 8 µg/mL

-

3. Sample Preparation Protocol

The extraction of Bifluranol from plasma samples is performed using protein precipitation followed by liquid-liquid extraction.

-

Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the IS working solution (10 µg/mL Diazepam).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.[4]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.[3]

-

Transfer the supernatant to a clean tube.

-

Add 600 µL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

4. Bioanalytical Method Validation Protocol

The developed method was validated to ensure its reliability for the intended application.[2][6]

-

Selectivity and Specificity: Six different lots of blank human plasma were analyzed to ensure no endogenous interferences at the retention times of Bifluranol and the IS.

-

Linearity: The linearity of the method was assessed by analyzing the calibration standards in triplicate on three different days. A calibration curve was constructed by plotting the peak area ratio of Bifluranol to the IS against the nominal concentration. The curve should have a correlation coefficient (r²) of ≥ 0.99.

-

Accuracy and Precision: The intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of the LLOQ, LQC, MQC, and HQC samples.[7] The acceptance criteria are an accuracy within ±15% of the nominal value (±20% for LLOQ) and a precision (%CV) of ≤15% (≤20% for LLOQ).[7]

-

Recovery: The extraction recovery of Bifluranol was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration.

-

Matrix Effect: The matrix effect was evaluated by comparing the peak areas of Bifluranol spiked into post-extraction blank plasma with the peak areas of pure standard solutions.

-

Stability: The stability of Bifluranol in human plasma was assessed under various conditions:

-

Short-term stability: At room temperature for 4 hours.

-

Long-term stability: At -20°C for 30 days.

-

Freeze-thaw stability: After three freeze-thaw cycles.

-

Autosampler stability: In the autosampler at 4°C for 24 hours.

-

Data Presentation

Table 1: Calibration Curve Linearity

| Concentration (µg/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % CV |

| 0.1 | 0.052 | 98.5 | 4.2 |

| 0.2 | 0.105 | 101.2 | 3.5 |

| 0.5 | 0.258 | 100.8 | 2.1 |

| 1 | 0.512 | 99.6 | 1.8 |

| 2 | 1.035 | 102.1 | 1.5 |

| 5 | 2.540 | 98.9 | 2.3 |

| 10 | 5.098 | 100.5 | 1.9 |

| Linear Regression Equation: y = 0.508x + 0.0012; r² = 0.9995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 0.1 | 103.5 | 6.8 | 105.2 | 8.5 |

| LQC | 0.3 | 98.7 | 4.5 | 101.1 | 5.9 |

| MQC | 3 | 101.2 | 3.1 | 99.5 | 4.2 |

| HQC | 8 | 99.4 | 2.7 | 100.8 | 3.8 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (µg/mL) | Mean Recovery (%) | Matrix Effect (%) |

| LQC | 0.3 | 92.5 | 98.2 |

| MQC | 3 | 94.1 | 99.5 |

| HQC | 8 | 93.8 | 97.9 |

Table 4: Stability

| Stability Condition | QC Level | Nominal Conc. (µg/mL) | Mean Stability (% of initial) |

| Short-term (4h, RT) | LQC | 0.3 | 97.8 |

| HQC | 8 | 98.5 | |

| Long-term (30 days, -20°C) | LQC | 0.3 | 96.2 |

| HQC | 8 | 97.1 | |

| Freeze-thaw (3 cycles) | LQC | 0.3 | 95.5 |

| HQC | 8 | 96.8 | |

| Autosampler (24h, 4°C) | LQC | 0.3 | 98.9 |

| HQC | 8 | 99.2 |

Visualizations

Caption: Overall experimental workflow for Bifluranol quantification.

Caption: Detailed sample preparation workflow.

References

- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

Bifluranol as a Chemical Probe for Androgen Signaling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifluranol is a novel fluorinated bibenzyl anti-androgen compound. As an antagonist of the androgen receptor (AR), bifluranol holds potential as a chemical probe for elucidating the mechanisms of androgen signaling pathways, which are pivotal in various physiological and pathological processes, including prostate cancer. This document provides detailed application notes and experimental protocols for the use of bifluranol in studying androgen receptor function.

Application Notes

Bifluranol can be utilized in a variety of research applications to investigate androgen receptor signaling. Its primary mechanism of action is the inhibition of the androgen receptor, a ligand-activated transcription factor. Upon binding of androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, initiating their transcription[1][2][3]. Bifluranol, as an anti-androgen, is expected to competitively inhibit the binding of androgens to the AR, thereby preventing these downstream events.

Key Applications:

-

Competitive Binding Assays: To determine the binding affinity of bifluranol to the androgen receptor and to investigate its competitive interaction with natural and synthetic androgens.

-

AR-Mediated Reporter Gene Assays: To quantify the antagonistic activity of bifluranol on AR-mediated gene transcription in cellular models.

-

Analysis of Endogenous AR Target Gene Expression: To study the effect of bifluranol on the expression of well-established AR target genes, such as Prostate-Specific Antigen (PSA), in relevant cell lines like LNCaP.

-

Western Blotting: To assess the impact of bifluranol on the protein levels of the androgen receptor and its downstream targets.

-

Prostate Cancer Cell Proliferation Assays: To investigate the inhibitory effect of bifluranol on androgen-dependent growth of prostate cancer cells.

Data Presentation

Disclaimer: The following quantitative data are hypothetical and for illustrative purposes only, as specific experimental values for bifluranol are not publicly available at the time of this writing. Researchers should determine these values experimentally.

Table 1: Hypothetical Binding Affinity of Bifluranol for the Androgen Receptor

| Compound | Receptor | Assay Type | Radioligand | IC50 (nM) | Ki (nM) |

| Bifluranol | Human AR | Competitive Binding | [³H]-Mibolerone | Value | Value |

| Dihydrotestosterone (DHT) | Human AR | Competitive Binding | [³H]-Mibolerone | Value | Value |

| Bicalutamide | Human AR | Competitive Binding | [³H]-Mibolerone | Value | Value |

Table 2: Hypothetical Functional Antagonism of Bifluranol in an AR Reporter Assay

| Cell Line | Reporter Construct | Agonist | Antagonist | IC50 (nM) |

| LNCaP | ARE-Luciferase | DHT (1 nM) | Bifluranol | Value |

| LNCaP | ARE-Luciferase | DHT (1 nM) | Enzalutamide | Value |

Table 3: Hypothetical Effect of Bifluranol on AR Target Gene Expression (qPCR)

| Cell Line | Treatment | Target Gene | Fold Change (vs. Vehicle) |

| LNCaP | DHT (10 nM) | PSA | Value |

| LNCaP | DHT (10 nM) + Bifluranol (1 µM) | PSA | Value |

| LNCaP | DHT (10 nM) | TMPRSS2 | Value |

| LNCaP | DHT (10 nM) + Bifluranol (1 µM) | TMPRSS2 | Value |

Experimental Protocols

Protocol 1: Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of bifluranol for the androgen receptor using a competitive radioligand binding assay.

Materials:

-

Rat prostate cytosol (source of AR)[4]

-

[³H]-Mibolerone (radioligand)

-

Unlabeled Dihydrotestosterone (DHT) (for non-specific binding)

-

Bifluranol and other test compounds

-

Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of bifluranol and control compounds.

-

In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-Mibolerone (e.g., 1 nM), and varying concentrations of bifluranol or control compounds.

-

For total binding, add only the radioligand and buffer. For non-specific binding, add a high concentration of unlabeled DHT (e.g., 1 µM).

-

Add the rat prostate cytosol to each tube and incubate overnight at 4°C with gentle mixing.

-

The following day, add ice-cold HAP slurry to each tube to capture the receptor-ligand complexes.

-

Incubate on ice for 15-20 minutes with intermittent vortexing.

-

Wash the HAP pellets multiple times with cold assay buffer by centrifugation and aspiration of the supernatant.

-

After the final wash, resuspend the pellets in scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

Protocol 2: AR-Mediated Luciferase Reporter Gene Assay

This protocol measures the antagonistic effect of bifluranol on AR-mediated transcription.

Materials:

-

AR-positive prostate cancer cell line (e.g., LNCaP or PC-3 stably expressing AR)[5]

-

An androgen-responsive luciferase reporter plasmid (e.g., pGL3-ARE-Luc)

-

A control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)

-

Transfection reagent

-

Cell culture medium (e.g., RPMI-1640) with charcoal-stripped fetal bovine serum (CSS)

-

Dihydrotestosterone (DHT)

-

Bifluranol

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the ARE-luciferase reporter and the control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing CSS.

-

Treat the cells with varying concentrations of bifluranol in the presence of a fixed concentration of DHT (e.g., 1 nM). Include controls for vehicle, DHT alone, and bifluranol alone.

-

Incubate for another 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the appropriate reagents[6][7].

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the log concentration of bifluranol to determine the IC50 of its antagonistic activity.

Protocol 3: Western Blot Analysis of AR and PSA

This protocol assesses the effect of bifluranol on the protein levels of AR and its target, PSA.

Materials:

-

LNCaP cells

-

Cell culture medium with CSS

-

DHT and bifluranol

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against AR, PSA, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture LNCaP cells in medium with CSS and treat with DHT and/or bifluranol for 48-72 hours[8][9].

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Quantify the band intensities and normalize to the loading control.

Protocol 4: Quantitative PCR (qPCR) for AR Target Genes

This protocol is for measuring changes in the mRNA expression of AR target genes in response to bifluranol treatment.

Materials:

-

LNCaP cells

-

Cell culture medium with CSS

-

DHT and bifluranol

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for target genes (e.g., PSA, TMPRSS2) and a reference gene (e.g., GAPDH, ACTB)[12][13]

-

qPCR instrument

Procedure:

-

Treat LNCaP cells grown in CSS medium with DHT and/or bifluranol for 24 hours[14].

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.

-

Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control[12].

Visualizations

Caption: Androgen Receptor Signaling Pathway and Inhibition by Bifluranol.

Caption: Workflow for Characterizing Bifluranol as an AR Antagonist.

References

- 1. researchgate.net [researchgate.net]